Methyl N-(3-(acetylamino)-4-((2-bromo-4,6-dinitrophenyl)azo)phenyl)-N-ethyl-beta-alaninate
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Overview
Description
Methyl N-(3-(acetylamino)-4-((2-bromo-4,6-dinitrophenyl)azo)phenyl)-N-ethyl-beta-alaninate is a complex organic compound It features a combination of functional groups, including an azo group, a brominated aromatic ring, and an acetylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl N-(3-(acetylamino)-4-((2-bromo-4,6-dinitrophenyl)azo)phenyl)-N-ethyl-beta-alaninate typically involves multiple steps:
Formation of the azo compound: This step involves the diazotization of an aromatic amine followed by coupling with another aromatic compound.
Introduction of the bromine and nitro groups: This can be achieved through electrophilic aromatic substitution reactions.
Esterification: The final step involves the esterification of the beta-alanine derivative.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and continuous flow processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azo group.
Reduction: Reduction reactions can target the nitro groups, converting them to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, hydrogen gas with a palladium catalyst.
Substitution reagents: Halogens, nucleophiles like hydroxide or alkoxide ions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amines.
Substitution: Formation of various substituted aromatic compounds.
Scientific Research Applications
Methyl N-(3-(acetylamino)-4-((2-bromo-4,6-dinitrophenyl)azo)phenyl)-N-ethyl-beta-alaninate can be used in various scientific research applications:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in biochemical assays or as a probe for studying biological systems.
Medicine: Investigated for potential therapeutic properties or as a diagnostic tool.
Industry: Used in the production of dyes, pigments, or other specialty chemicals.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. For example, in a biological context, it might interact with specific enzymes or receptors, altering their activity. The azo group could play a role in electron transfer processes, while the brominated aromatic ring might be involved in binding interactions.
Comparison with Similar Compounds
Similar Compounds
Methyl N-(3-(acetylamino)-4-((2-chloro-4,6-dinitrophenyl)azo)phenyl)-N-ethyl-beta-alaninate: Similar structure but with a chlorine atom instead of bromine.
Methyl N-(3-(acetylamino)-4-((2-bromo-4,6-dinitrophenyl)azo)phenyl)-N-methyl-beta-alaninate: Similar structure but with a methyl group instead of an ethyl group.
Uniqueness
The presence of the bromine atom and the specific arrangement of functional groups in Methyl N-(3-(acetylamino)-4-((2-bromo-4,6-dinitrophenyl)azo)phenyl)-N-ethyl-beta-alaninate can confer unique chemical properties, such as specific reactivity patterns and binding affinities, making it distinct from similar compounds.
Properties
CAS No. |
88351-61-5 |
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Molecular Formula |
C20H21BrN6O7 |
Molecular Weight |
537.3 g/mol |
IUPAC Name |
methyl 3-[3-acetamido-4-[(2-bromo-4,6-dinitrophenyl)diazenyl]-N-ethylanilino]propanoate |
InChI |
InChI=1S/C20H21BrN6O7/c1-4-25(8-7-19(29)34-3)13-5-6-16(17(10-13)22-12(2)28)23-24-20-15(21)9-14(26(30)31)11-18(20)27(32)33/h5-6,9-11H,4,7-8H2,1-3H3,(H,22,28) |
InChI Key |
NXCIMWZLXQMMIF-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCC(=O)OC)C1=CC(=C(C=C1)N=NC2=C(C=C(C=C2Br)[N+](=O)[O-])[N+](=O)[O-])NC(=O)C |
Origin of Product |
United States |
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